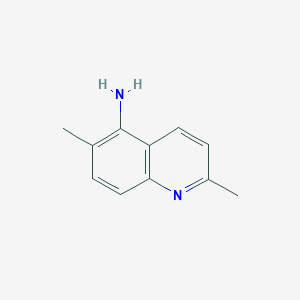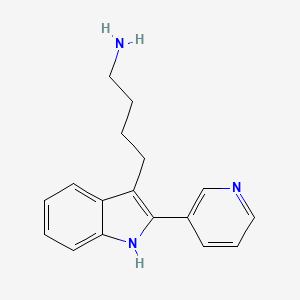![molecular formula C7H14N4S2 B1309791 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 111461-32-6](/img/structure/B1309791.png)
5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse pharmacological activities. Thiadiazoles are heterocyclic compounds containing a ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of the dimethylamino-propylsulfanyl group suggests potential for biological activity and interaction with various biomolecules.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides with carbon disulfide, as seen in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles . The introduction of the dimethylamino-propylsulfanyl group could be achieved through S-alkylation reactions, similar to the methods used to obtain various substituted thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by spectroscopic techniques and single-crystal X-ray diffraction . The crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, shows that these molecules can crystallize in an orthorhombic space group with specific unit cell parameters . The intramolecular and intermolecular interactions, such as hydrogen bonding, play a significant role in the stabilization of the crystal structure .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, reactions with N-sulfonylamines can lead to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, depending on the reaction conditions and the nature of the reactants . The presence of the dimethylamino group can also influence the reactivity and the type of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, electronic properties, and potential for hydrogen bonding . For example, the dimethylamino group can contribute to the molecule's basicity and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets . The spectroscopic properties, such as UV absorption peaks, can also provide insights into the electronic structure of the molecule .
Scientific Research Applications
Structural and Crystallographic Properties
The crystal structure of compounds related to 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has been extensively studied. For instance, a compound with a similar structure demonstrated a monoclinic crystal system, and its molecular structure featured thiadiazole and phenyl rings, alongside dimethylamine and amine groups. The molecule was essentially planar, with a small dihedral angle between the rings, indicating a significant degree of structural rigidity (Malinovskii et al., 2000).
Synthetic Pathways and Chemical Modifications
A variety of synthetic routes and chemical modifications have been explored to create derivatives of thiadiazolylamine compounds. For instance, a three-component condensation process has been used to synthesize 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones, showcasing the chemical versatility and potential for structural diversification of these compounds (Ehsanfar et al., 2020).
Biological and Pharmacological Applications
Thiadiazolylamine derivatives have been examined for their biological and pharmacological properties. For example, some compounds were characterized and analyzed for their antimicrobial activity, indicating the potential of these molecules in medical and pharmaceutical applications. Metal chelates of certain thiadiazolylamine derivatives have also been synthesized and evaluated for their antimicrobial properties, hinting at their usefulness in treating bacterial infections (Patel & Singh, 2009). Similarly, a study on Schiff base derivatives of 1,3,4-thiadiazole compounds revealed significant antimicrobial and cytotoxic properties, suggesting their potential in chemotherapy and antibacterial therapies (Gür et al., 2020).
Material Science and Corrosion Inhibition
In the field of material science, thiadiazolylamine derivatives have been studied for their corrosion inhibition properties. For example, benzothiazole derivatives were synthesized and shown to have a potent inhibitory effect against steel corrosion, indicating their potential as protective agents in industrial applications (Hu et al., 2016).
properties
IUPAC Name |
5-[3-(dimethylamino)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S2/c1-11(2)4-3-5-12-7-10-9-6(8)13-7/h3-5H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQWVYFDYMUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

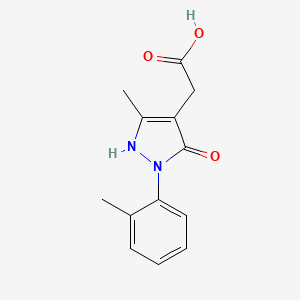
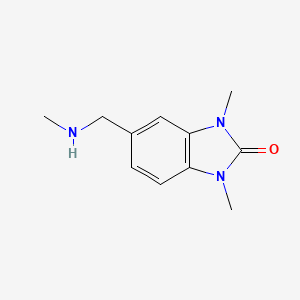
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

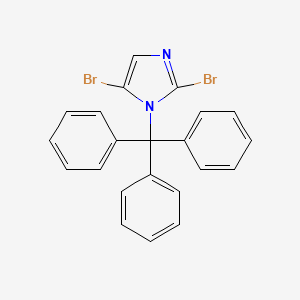
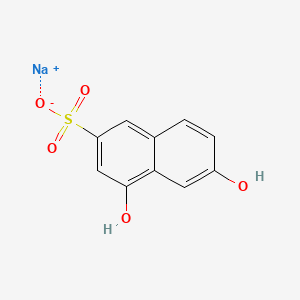

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)
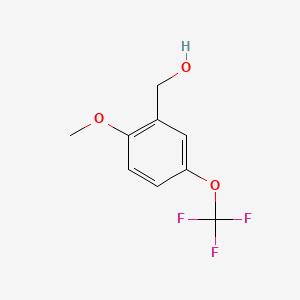
![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
